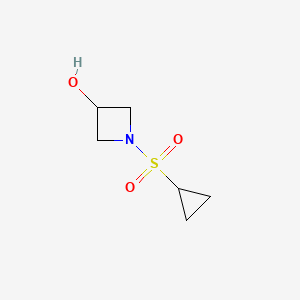

1-(Cyclopropanesulfonyl)azetidin-3-ol

概要

説明

“1-(Cyclopropanesulfonyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1187594-22-4. It has a molecular weight of 177.22 and its IUPAC name is 1-(cyclopropylsulfonyl)-3-azetidinol . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of azetidines, including “1-(Cyclopropanesulfonyl)azetidin-3-ol”, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis

The molecular structure of “1-(Cyclopropanesulfonyl)azetidin-3-ol” is represented by the Inchi Code: 1S/C6H11NO3S/c8-5-3-7 (4-5)11 (9,10)6-1-2-6/h5-6,8H,1-4H2 .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclopropanesulfonyl)azetidin-3-ol” include a molecular weight of 177.22 . More detailed properties such as melting point, boiling point, and density were not found in the search results.将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review of recent advances in the synthesis, reactivity, and application of azetidines suggests that there are future directions for the development of new synthetic methodologies and applications .

作用機序

Target of Action

Azetidines, the core structure of this compound, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known for their reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions .

Result of Action

Given the reactivity of azetidines, it can be inferred that they may induce significant changes in the molecular structures they interact with .

特性

IUPAC Name |

1-cyclopropylsulfonylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c8-5-3-7(4-5)11(9,10)6-1-2-6/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWQTVFLKFHRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

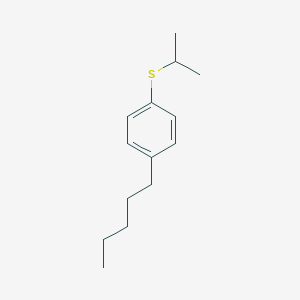

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)